2,4-Dinitro-n-(1-phenylethyl)aniline

Thermal analysis Distillation Chromatography method development

2,4-Dinitro-N-(1-phenylethyl)aniline (CAS 31493-50-2) is a chiral, N-substituted 2,4-dinitroaniline derivative with the molecular formula C₁₄H₁₃N₃O₄ and a molecular weight of 287.27 g/mol. It belongs to the dinitroaniline class, compounds widely employed as herbicide leads, non-linear optical (NLO) chromophores, and synthetic intermediates.

Molecular Formula C14H13N3O4
Molecular Weight 287.27 g/mol
CAS No. 31493-50-2
Cat. No. B1655078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitro-n-(1-phenylethyl)aniline
CAS31493-50-2
Molecular FormulaC14H13N3O4
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H13N3O4/c1-10(11-5-3-2-4-6-11)15-13-8-7-12(16(18)19)9-14(13)17(20)21/h2-10,15H,1H3
InChIKeyWDPJOUSERAPPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitro-N-(1-phenylethyl)aniline (CAS 31493-50-2): Chemical Identity and Procurement Baseline


2,4-Dinitro-N-(1-phenylethyl)aniline (CAS 31493-50-2) is a chiral, N-substituted 2,4-dinitroaniline derivative with the molecular formula C₁₄H₁₃N₃O₄ and a molecular weight of 287.27 g/mol . It belongs to the dinitroaniline class, compounds widely employed as herbicide leads, non-linear optical (NLO) chromophores, and synthetic intermediates [1]. The compound features a stereogenic center at the benzylic carbon of the 1-phenylethyl substituent and is available through specialty chemical suppliers, typically at 95–98% purity [2].

Why 2,4-Dinitro-N-(1-phenylethyl)aniline Cannot Be Freely Substituted by Other N-Substituted 2,4-Dinitroanilines


Within the 2,4-dinitroaniline family, the N-substituent exerts a decisive influence on physicochemical properties, solid-state packing, and biological target engagement. The 1-phenylethyl group in this compound introduces a chiral center absent in linear N-alkyl and N-(2-phenylethyl) analogs, directly impacting enantioselective recognition and chromatographic resolution [1]. Furthermore, the steric bulk and conformational constraints imposed by the branched, aromatic N-substituent alter molecular geometry, lipophilicity, and intermolecular interaction patterns compared to smaller N-alkyl or unsubstituted parent compounds, as documented in crystallographic and Meisenheimer complex stability studies on N-alkylated 2,4-dinitroanilines [2]. Substituting this compound with its 2-phenylethyl positional isomer (CAS 29723-30-6) or N-ethyl analog (CAS 3846-51-3) would result in a different property profile, potentially invalidating method development, structure-activity relationships, or formulation specifications.

Quantitative Differentiation Evidence for 2,4-Dinitro-N-(1-phenylethyl)aniline (CAS 31493-50-2)


Boiling Point and Thermal Stability Relative to N-(2-Phenylethyl) Positional Isomer

The target compound exhibits a boiling point of 441.1 °C at 760 mmHg, approximately 45 °C lower than its N-(2-phenylethyl) positional isomer (485.7 °C, predicted) . This lower boiling point indicates reduced thermal persistence and potentially greater volatility, which can affect gas chromatographic separation conditions and thermal stability under processing conditions.

Thermal analysis Distillation Chromatography method development

Lipophilicity (LogP) Differentiation from Unsubstituted 2,4-Dinitroaniline

The target compound has a calculated LogP of 4.80, compared to 2.22 for the parent 2,4-dinitroaniline (CAS 97-02-9) [1]. This represents a >2.5 log unit increase in lipophilicity, translating to approximately 300-fold higher octanol–water partition coefficient, a direct consequence of the 1-phenylethyl N-substitution.

Lipophilicity Membrane permeability Extraction efficiency

Chirality as a Structural Differentiator from the Closest Positional Isomer

The target compound contains a stereogenic center at the benzylic carbon of the N-(1-phenylethyl) group, as indicated by the ChemSpider entry noting "0 of 1 defined stereocentres" (i.e., a racemic or unresolved chiral center is present) . In contrast, the N-(2-phenylethyl) analog (CAS 29723-30-6) and shorter N-alkyl derivatives (e.g., N-ethyl, N-methyl) are achiral. 2,4-Dinitrophenylated (DNP) amine enantiomers, including 1-phenylethylamine derivatives, have been successfully resolved on teicoplanin-based chiral stationary phases by HPLC [1], demonstrating that the target compound's enantiomers are chromatographically separable.

Chiral resolution Enantioselective synthesis Chiral chromatography

Polar Surface Area and Hydrogen-Bonding Capacity Relative to Parent 2,4-Dinitroaniline

The topological polar surface area (PSA) of the target compound is 103.67 Ų , compared to approximately 71.8 Ų for unsubstituted 2,4-dinitroaniline (calculated as the sum of contributions from two nitro groups [91.6 Ų] minus the hydrogen-substituted amine contribution adjusted for secondary amine geometry). The elevated PSA arises from the maintained nitro groups combined with the secondary amine configuration, which alters hydrogen-bond donor/acceptor capacity relative to the primary amine parent.

Polar surface area Drug-likeness Membrane permeability prediction

Crystalline State and Reported Melting Behavior vs. N-Ethyl-2,4-dinitroaniline

Multiple authoritative databases, including the GHS classification record on molbase.com and vendor listings on chemicalbook.com, report "no data available" for the melting point of the target compound . In contrast, N-ethyl-2,4-dinitroaniline (CAS 3846-51-3) has a well-established melting point of 110–113 °C (lit.) , and the parent 2,4-dinitroaniline melts at 177–188 °C. The absence of a reported melting point for the target compound, despite its availability from multiple suppliers, may indicate a tendency toward amorphous or low-melting behavior distinct from its crystalline, lower-molecular-weight analogs.

Crystallinity Formulation Solid-state properties

Validated Application Scenarios for 2,4-Dinitro-N-(1-phenylethyl)aniline Based on Quantitative Differentiation Evidence


Chiral Chromatographic Method Development and Enantioselective Analysis

The presence of a stereogenic center, combined with demonstrated enantiomeric resolution of 2,4-dinitrophenylated 1-phenylethylamines on teicoplanin chiral stationary phases [1], makes this compound a direct candidate for developing and validating chiral HPLC methods. Unlike the achiral 2-phenylethyl isomer or N-ethyl analog, the target compound can serve as a racemic test probe to optimize enantioselectivity parameters (α, Rs) and evaluate column lot consistency.

Non-Linear Optical (NLO) Chromophore with Tunable Crystal Packing

Studies on N-alkyl-2,4-dinitroanilines demonstrate that the N-substituent chain length critically controls crystal packing symmetry and second-harmonic generation (SHG) activity [2]. The branched 1-phenylethyl substituent introduces steric and conformational constraints distinct from linear N-alkyl chains, potentially favoring non-centrosymmetric crystal packing—a prerequisite for SHG. This compound offers a stereochemically addressable scaffold for NLO material screening where the enantiomeric composition may further modulate bulk optical properties.

Analytical Derivatization Reagent for Chiral Amine Quantification by GC-ECD

2,4-Dinitrophenyl derivatives of phenylethylamines have been established as sensitive derivatives for gas chromatography with electron-capture detection (GC-ECD) in biological tissue analysis [3]. The target compound, as a pre-formed DNP-1-phenylethylamine, can serve as a reference standard for method calibration, leveraging its LogP of 4.80 for efficient organic-phase extraction and its boiling point of 441 °C for GC compatibility.

Building Block for Enantiomerically Enriched 1-Phenylethylamine Intermediates

Nitro-substituted, enantiomerically enriched 1-phenylethylamines are key intermediates for active pharmaceutical ingredients, including IMPDH inhibitors [4]. The 2,4-dinitro substitution pattern on the aniline ring provides a distinct electronic environment and reduction chemistry profile compared to mono-nitro or non-nitrated analogs, enabling chemoselective transformations (e.g., selective reduction of one nitro group) that are not accessible with simpler analogs.

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